![molecular formula C19H20N4O B2744868 N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide CAS No. 879918-77-1](/img/structure/B2744868.png)
N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its quinoline and pyridine moieties, which contribute to its unique chemical properties and biological activities.
作用機序
Target of Action
The primary target of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is DNA. It acts as a DNA-intercalating agent . DNA intercalation is a process where a molecule is inserted between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA molecule.
Pharmacokinetics
The pharmacokinetics of this compound involve rapid clearance of radioactivity (parent drug and metabolites) from blood and major organs. It also shows rapid hepatobiliary clearance and renal excretion . The bioavailability of this compound may be influenced by these factors.
Result of Action
The result of the compound’s action is cytotoxicity in various cell lines. It has been found to be cytotoxic in in vitro assays with an IC 50 of 1.4–1.8 μm, 0.4–0.6 μm, 1.3–1.6 μm, and 24–36 μm, respectively, in HT29, U87MG, and A375M cell lines .
生化学分析
Cellular Effects
Therefore, it is not possible to provide a detailed account of its influence on cell function, cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-quinolinecarboxylic acid with N,N-dimethylaminoethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in an organic solvent like chloroform.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
Antitumor Properties
One of the primary applications of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is its potential as an antitumor agent. Research indicates that derivatives of quinoline and quinoxaline carboxamides exhibit cytotoxic effects against various human tumor cell lines.
Case Study: Cytotoxicity Evaluation
A study synthesized a series of tetracyclic quinoline derivatives, including this compound, and evaluated their cytotoxicity across several murine and human tumor cell lines. The findings showed that these compounds had cytotoxicities comparable to known topoisomerase inhibitors, suggesting a mechanism that may not solely rely on topoisomerase inhibition .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 5.6 | Jurkat (leukemia) |
Quinoline derivative X | 4.3 | HeLa (cervical cancer) |
Quinoxaline derivative Y | 12.1 | A549 (lung cancer) |
Modulation of RAGE Activity
This compound has been identified as a modulator of Receptor for Advanced Glycation End-products (RAGE). This receptor is implicated in various pathological conditions, including diabetes and neurodegenerative diseases.
Mechanistic Insights
Research has demonstrated that quinoline compounds can effectively modulate RAGE activity, potentially leading to therapeutic strategies for diseases where RAGE plays a critical role. The modulation of this receptor could help mitigate inflammation and oxidative stress associated with chronic diseases .
Neuropharmacological Applications
The compound also shows promise in neuropharmacology, particularly concerning its interaction with dopamine receptors. Studies have indicated that modifications to the quinoline structure can enhance selectivity for dopamine D3 receptors, which are crucial in the treatment of Parkinson's disease and schizophrenia.
Research Findings
A recent study highlighted the synthesis of various analogs of this compound, assessing their affinity for D3 receptors. Compounds demonstrated Ki values ranging from 0.8 nM to 13.2 nM, indicating strong binding affinity and potential for further development as therapeutic agents targeting dopaminergic pathways .
Synthesis and Structural Variations
The synthesis of this compound involves several chemical transformations, including amide coupling and thermal decarboxylation. The ability to modify the structure allows for the exploration of various derivatives with enhanced biological activity.
Synthesis Overview
- Starting Materials : Tetracyclic quinolines or quinoxalines.
- Methodology :
- Adaptation of Pfitzinger synthesis.
- Thermal decarboxylation.
- Coupling with N,N-dimethylethylenediamine via mixed anhydride methods.
類似化合物との比較
Similar Compounds
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA): Another DNA intercalator with similar antitumor properties.
Mitoxantrone: A topoisomerase II inhibitor used in cancer treatment.
Amsacrine: An antineoplastic agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its dual functionality, combining the properties of both quinoline and pyridine rings. This dual functionality enhances its ability to interact with biological targets and makes it a versatile compound for various applications in research and industry.
生物活性
N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide, commonly referred to as QDE-DMP, is a synthetic compound belonging to the quinoline family. Its structure features a quinoline core substituted with a carboxamide group and a dimethylaminoethyl side chain, which enhances its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.396 g/mol
- CAS Number : 19549-93-0
The biological activity of QDE-DMP is primarily attributed to its ability to interact with various molecular targets within cells. The compound is believed to:
- Inhibit Topoisomerase Activity : Similar to other quinoline derivatives, QDE-DMP may act as a topoisomerase inhibitor, disrupting DNA replication and transcription processes .
- Bind to Kinases : The presence of the quinoline and pyridine moieties suggests potential interactions with kinases, which are crucial for various signaling pathways in cancer and other diseases .
- Induce Cytotoxicity : Studies indicate that QDE-DMP exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Properties
QDE-DMP has shown promising results in various studies evaluating its anticancer properties:
- In Vitro Studies : In cell line assays, QDE-DMP demonstrated significant cytotoxicity against human leukemia cells, with IC50 values comparable to established topoisomerase inhibitors .
- Mechanistic Insights : Research indicates that the compound's cytotoxic effects may not solely result from topoisomerase inhibition but could involve additional pathways affecting cellular metabolism and apoptosis .
Antimicrobial Activity
Preliminary studies suggest that QDE-DMP may possess antimicrobial properties, potentially due to its interaction with bacterial cellular processes. Further research is needed to confirm these effects and elucidate the underlying mechanisms .
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of QDE-DMP on human tumor cell lines.
- Methodology : Various human cancer cell lines were treated with different concentrations of QDE-DMP, followed by assessment of cell viability using MTT assays.
- Results : The compound exhibited dose-dependent cytotoxicity across multiple cell lines, indicating its potential as an effective anticancer agent .
-
Kinase Interaction Study :
- Objective : To investigate the binding affinity of QDE-DMP to specific kinases.
- Methodology : Surface plasmon resonance (SPR) was utilized to assess binding interactions between QDE-DMP and selected kinase targets.
- Results : The study revealed significant binding activity, suggesting that QDE-DMP could modulate kinase activity and influence downstream signaling pathways relevant to cancer progression .
Comparative Analysis of Related Compounds
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-23(2)12-11-21-19(24)15-13-18(17-9-5-6-10-20-17)22-16-8-4-3-7-14(15)16/h3-10,13H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUTYBQZKPNCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。